molecular formula C23H28F2N6O4S B13848610 Ticagrelor Epimer

Ticagrelor Epimer

Cat. No.: B13848610
M. Wt: 522.6 g/mol
InChI Key: OEKWJQXRCDYSHL-WXYDAZKDSA-N
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Description

Ticagrelor Epimer is a stereoisomer of Ticagrelor, a well-known antiplatelet medication used to reduce the risk of thrombotic events such as myocardial infarction and stroke. Ticagrelor is a reversible P2Y12 receptor antagonist that inhibits platelet aggregation by blocking the adenosine diphosphate (ADP) receptor on platelets . The epimer of Ticagrelor refers to a compound that has the same molecular formula but differs in the configuration of one stereocenter.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ticagrelor involves multiple steps, including the formation of key intermediates and the final product. One effective method for the preparation of Ticagrelor involves a four-step reaction process optimized using response surface methodology . The critical step involves the preparation of an intermediate, which is then subjected to a one-pot reaction to telescope the next three steps, resulting in a high overall yield.

Another method involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound through diazotization with a green and safer reagent, “Resin-NO2,” in a water and acetonitrile mixture . This method ensures a high yield and purity of the final product.

Industrial Production Methods

Industrial production of Ticagrelor focuses on optimizing the reaction conditions to ensure scalability and safety. The process involves the use of safe reagents and conditions to minimize the risk of hazardous reactions. The synthesis steps are optimized individually to establish a scalable and plant-friendly process .

Chemical Reactions Analysis

Types of Reactions

Ticagrelor undergoes various chemical reactions, including:

    Oxidation: Ticagrelor can be oxidized to form its metabolites.

    Reduction: Reduction reactions can be used to modify specific functional groups in the molecule.

    Substitution: Substitution reactions are employed to introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in the synthesis of Ticagrelor include ethylene glycol, acetonitrile, and “Resin-NO2” for diazotization . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Major Products Formed

The major products formed from these reactions include Ticagrelor and its various metabolites, which are characterized using techniques such as spectroscopy and chromatography .

Scientific Research Applications

Ticagrelor Epimer has several scientific research applications, including:

Properties

Molecular Formula

C23H28F2N6O4S

Molecular Weight

522.6 g/mol

IUPAC Name

(1S,2S,3R,5R)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17+,19-,20+/m0/s1

InChI Key

OEKWJQXRCDYSHL-WXYDAZKDSA-N

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F

Origin of Product

United States

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